molecular formula C16H18ClF2NO B2994082 1-[1-(4-chlorophenyl)cyclopentanecarbonyl]-3-(difluoromethyl)azetidine CAS No. 2320147-05-3

1-[1-(4-chlorophenyl)cyclopentanecarbonyl]-3-(difluoromethyl)azetidine

Cat. No.: B2994082
CAS No.: 2320147-05-3
M. Wt: 313.77
InChI Key: LQTGPGLOIWIMKL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-[1-(4-chlorophenyl)cyclopentanecarbonyl]-3-(difluoromethyl)azetidine is a synthetic organic compound characterized by its unique structure, which includes a cyclopentanecarbonyl group attached to a 4-chlorophenyl ring and a difluoromethyl group attached to an azetidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[1-(4-chlorophenyl)cyclopentanecarbonyl]-3-(difluoromethyl)azetidine typically involves multiple steps:

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This may involve the use of continuous flow reactors and automated systems to ensure consistent reaction conditions and efficient production.

Chemical Reactions Analysis

Types of Reactions

1-[1-(4-chlorophenyl)cyclopentanecarbonyl]-3-(difluoromethyl)azetidine can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄) in acidic or basic medium.

    Reduction: Lithium aluminum hydride (LiAlH₄) in dry ether.

    Substitution: Sodium methoxide (NaOCH₃) in methanol.

Major Products Formed

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted azetidine or chlorophenyl derivatives.

Mechanism of Action

The mechanism of action of 1-[1-(4-chlorophenyl)cyclopentanecarbonyl]-3-(difluoromethyl)azetidine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-[1-(4-chlorophenyl)cyclopentanecarbonyl]-3-(difluoromethyl)azetidine is unique due to the presence of both the azetidine ring and the difluoromethyl group, which confer distinct chemical and biological properties. These features make it a valuable compound for research and development in various scientific fields .

Properties

IUPAC Name

[1-(4-chlorophenyl)cyclopentyl]-[3-(difluoromethyl)azetidin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18ClF2NO/c17-13-5-3-12(4-6-13)16(7-1-2-8-16)15(21)20-9-11(10-20)14(18)19/h3-6,11,14H,1-2,7-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LQTGPGLOIWIMKL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)(C2=CC=C(C=C2)Cl)C(=O)N3CC(C3)C(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18ClF2NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

313.77 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.